molecular formula C21H18FN5O2S B12144968 N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12144968
M. Wt: 423.5 g/mol
InChI Key: DLQBYNAYGZLEHS-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, a furan ring, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which are then coupled together under specific reaction conditions. Common synthetic routes include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furan and Pyridine Rings: These can be introduced via nucleophilic substitution reactions or cross-coupling reactions such as the Suzuki or Heck reactions.

    Final Coupling Step: The final step involves coupling the triazole intermediate with the fluorinated aromatic amine under conditions that promote the formation of the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the key coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using common reducing agents like hydrogen gas over palladium on carbon (Pd/C).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with Pd/C or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenated solvents and catalysts like copper (Cu) or palladium (Pd) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: Its incorporation into polymers or other materials can impart specific properties such as fluorescence or conductivity.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H18FN5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18FN5O2S/c1-14-6-7-16(10-18(14)22)24-19(28)13-30-21-26-25-20(15-4-2-8-23-11-15)27(21)12-17-5-3-9-29-17/h2-11H,12-13H2,1H3,(H,24,28)

InChI Key

DLQBYNAYGZLEHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)F

Origin of Product

United States

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